1-(3-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)azetidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(3-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)azetidin-1-yl)prop-2-en-1-one is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
The synthesis of 1-(3-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)azetidin-1-yl)prop-2-en-1-one typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dry solvents like acetone and anhydrous potassium carbonate as a base, with refluxing for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)azetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazine, aldehydes, and various bases . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted oxadiazoles and other heterocyclic compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)azetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit key enzymes involved in cell proliferation and survival . Its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .
Comparison with Similar Compounds
1-(3-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)azetidin-1-yl)prop-2-en-1-one can be compared with other oxadiazole derivatives, such as 1,2,5-oxadiazole and 1,3,4-oxadiazole . These compounds share similar structural features but may differ in their specific biological activities and applications. For instance, 1,2,5-oxadiazole derivatives are known for their high-energy properties and are used in energetic materials, while 1,3,4-oxadiazole derivatives have been studied for their potential as anticancer and antimicrobial agents .
Properties
IUPAC Name |
1-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-10(14)13-4-8(5-13)15-6-9-11-7(2)12-16-9/h3,8H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCONIWSFDYSVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2CN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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